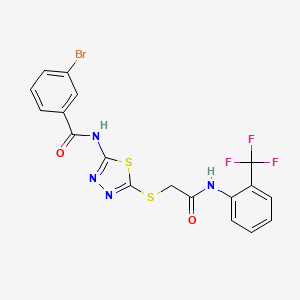
3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12BrF3N4O2S2 and its molecular weight is 517.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Compounds similar to 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized using various methods, highlighting the importance of synthetic strategies in the development of novel compounds with potential biological activities. For instance, microwave-assisted synthesis has been utilized to efficiently produce thiadiazole and benzamide derivatives, demonstrating significant anticancer activities against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Anticancer Evaluation : The search for new anticancer agents is a continuous endeavor in medicinal chemistry. Studies involving compounds containing thiadiazole and benzamide moieties, similar to the structure of interest, have shown promising anticancer properties. These compounds have been evaluated against a panel of cancer cell lines, providing a basis for further optimization and development of new therapeutic agents with potential specificity for cancer cells (Tiwari et al., 2017).
Antibacterial and Anti-inflammatory Activities : Besides anticancer properties, compounds with structural similarities to the specified chemical have been investigated for their antibacterial and anti-inflammatory activities. New pyrimidine and thiophene derivatives were synthesized and showed activity against various microbial strains and demonstrated significant anti-inflammatory potency, suggesting the potential for developing new therapeutic agents for treating infections and inflammation (Lahsasni et al., 2018).
Photodynamic Therapy Applications : Compounds featuring thiadiazole scaffolds and related structures have been explored for their applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to target cancer cells. The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a thiadiazole base, have shown high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications (Pişkin et al., 2020).
Properties
IUPAC Name |
3-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWDCLTSNKATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2703462.png)
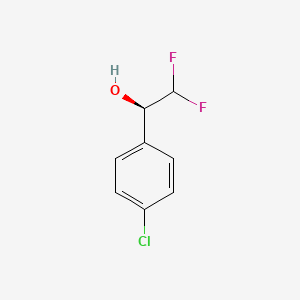
![N-[[4-(2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2703465.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703467.png)
![N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide](/img/structure/B2703470.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2703473.png)
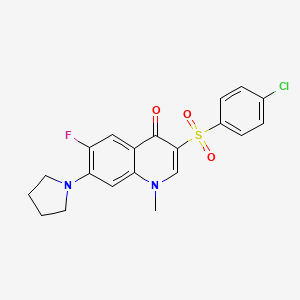
methanone](/img/structure/B2703477.png)
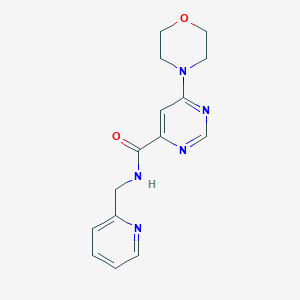
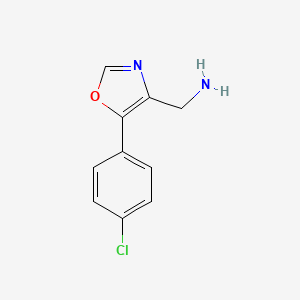
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)
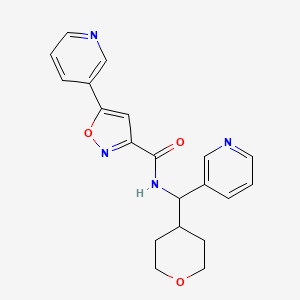
![1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2703485.png)
